Chrysin-7-O-glucuronide
Overview
Description
Chrysin-7-O-glucuronide is a compound related to the flavonoid chrysin. Flavonoids like chrysin are known for their potential health benefits and are found in various dietary sources. The compound specifically mentioned here is a glucuronidated derivative of chrysin, which implies that it has undergone a process of glucuronidation, a common phase II metabolic reaction where glucuronic acid is attached to a substance to aid in its excretion from the body .
Synthesis Analysis
The synthesis of chrysin derivatives, including chrysin-7-O-glucuronide, involves the introduction of glucose to the 7-OH group of chrysin. This process is described as simple, cost-effective, and yields high product output under mild conditions. The synthesized compounds' structures were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS), ensuring the accuracy of the synthesis process .
Molecular Structure Analysis
The molecular structure of chrysin-7-O-glucuronide, as confirmed by NMR and MS, indicates that the glucuronic acid moiety is attached at the 7th position hydroxyl group of the parent chrysin molecule. This structural modification significantly impacts the molecule's solubility, bioavailability, and metabolic fate within the human body .
Chemical Reactions Analysis
Chrysin-7-O-glucuronide is the product of the glucuronidation reaction, which is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The study on human hepatoma Hep G2 cells demonstrated that chrysin itself could induce the activity of UGT1A1, leading to an increased glucuronidation of chrysin and other substrates such as bilirubin and ethinylestradiol. This autoinduction suggests that chrysin can enhance its own metabolism through the induction of specific UGT enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chrysin-7-O-glucuronide are not explicitly detailed in the provided papers. However, the glucuronidation generally increases the hydrophilicity of the compound, which facilitates its excretion from the body. The induction of UGT1A1 by chrysin and the subsequent increase in glucuronidation activity suggest that chrysin-7-O-glucuronide may have improved solubility and a higher rate of clearance compared to its non-glucuronidated form .
Scientific Research Applications
Interaction with Serum Albumin
- Scientific Field : Biochemistry
- Application Summary : Chrysin-7-Glucuronide (C7G) is a metabolite of Chrysin, a flavonoid aglycone. This study investigates the interaction of C7G with human and bovine serum albumins .
- Methods of Application : The study employed fluorescence spectroscopic, ultrafiltration, and modeling studies to investigate the complex formation of chrysin, C7S, and C7G with human (HSA) and bovine (BSA) serum albumins .
- Results : Compared to chrysin, C7S binds with a threefold higher affinity to HSA, while C7G binds with a threefold lower affinity. The albumin-binding of chrysin, C7S, and C7G did not show any large species differences regarding HSA and BSA .
Pro-Health Agent
- Scientific Field : Nutrition and Health
- Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has a wide range of biological activities, including the prevention of oxidative stress, inflammation, neurodegeneration, and carcinogenesis .
- Methods of Application : This is a review paper summarizing the most recent research on chrysin, including its sources, metabolism, pro-health effects, and the effects of its functionalization on biological activity and pharmacological efficacy .
- Results : Chrysin is considered to be a promising compound to be used in the prevention of many diseases, including cancers, diabetes, and neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Glucose Regulator
- Scientific Field : Endocrinology
- Application Summary : Chrysin-7-O-glucuronide exhibits promising attributes as a glucose regulator .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Chrysin-7-O-glucuronide has the capacity to enhance insulin sensitivity and support proper glucose metabolism .
Antioxidant and Anti-Inflammatory Agent
- Scientific Field : Pharmacology
- Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has been found to have antioxidant and anti-inflammatory effects .
- Methods of Application : This is based on a review of the literature, which summarizes the pharmacological activities of chrysin .
- Results : Chrysin has been found to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation .
Potential Role in Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Chrysin-7-O-glucuronide exhibits promising attributes as a potential agent in cancer treatment .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Chrysin-7-O-glucuronide is suggested as a worthy candidate for further exploration in the development of cancer treatment .
Hepatoprotective Agent
- Scientific Field : Hepatology
- Application Summary : Chrysin, including its metabolite Chrysin-7-O-glucuronide, has been found to have hepatoprotective effects .
- Methods of Application : This is based on a review of the literature, which summarizes the pharmacological activities of chrysin .
- Results : Chrysin has been found to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation, which can contribute to its hepatoprotective effects .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSJGHHZXBATQ-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345726 | |
Record name | Chrysin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysin-7-O-glucuronide | |
CAS RN |
35775-49-6 | |
Record name | Chrysin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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